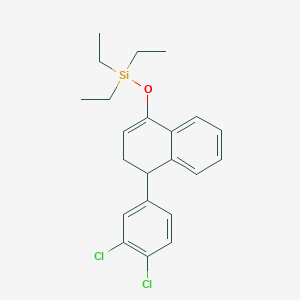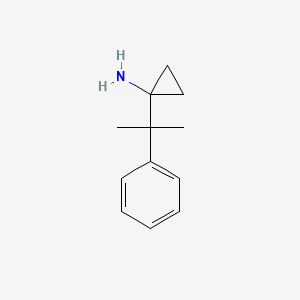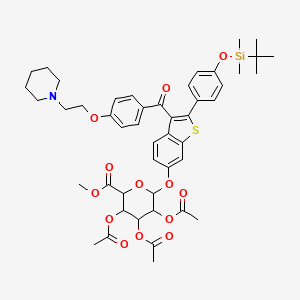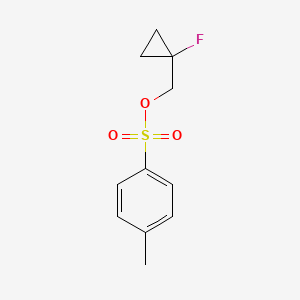
(4S)-(34Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-(3,4-dichlorophényl)-3,4-dihydro-1-O-triéthylsilyl-1-naphtol est un composé organique complexe présentant un intérêt significatif dans divers domaines scientifiques. Ce composé se caractérise par ses caractéristiques structurelles uniques, notamment un groupe dichlorophényle et un groupement naphtolique protégé par un triéthylsilyle. Sa synthèse et ses applications ont été explorées dans diverses études de recherche, ce qui en fait un composé précieux dans les milieux universitaires et industriels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (4S)-(3,4-dichlorophényl)-3,4-dihydro-1-O-triéthylsilyl-1-naphtol implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes:
Formation de l'intermédiaire dichlorophénylique: La première étape consiste à préparer l'intermédiaire 3,4-dichlorophénylique par des réactions de chloration.
Dérivatisation du naphtol: Le groupement naphtolique est ensuite introduit par une série de réactions de couplage, souvent impliquant des catalyseurs et des conditions réactionnelles spécifiques pour garantir la régiosélectivité.
Protection par triéthylsilyle: La dernière étape consiste à protéger le groupe hydroxyle du naphtol par un groupe triéthylsilyle, généralement en utilisant du chlorure de triéthylsilyle en présence d'une base telle que l'imidazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour garantir un rendement élevé et une pureté élevée. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la capacité.
Analyse Des Réactions Chimiques
Types de réactions
(4S)-(3,4-dichlorophényl)-3,4-dihydro-1-O-triéthylsilyl-1-naphtol subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des dérivés quinoniques.
Réduction: Les réactions de réduction peuvent conduire à la formation de dérivés dihydro.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution: Des réactifs d'halogénation comme la N-bromosuccinimide (NBS) et la N-chlorosuccinimide (NCS) sont utilisés pour les réactions de substitution.
Principaux produits
Applications de la recherche scientifique
(4S)-(3,4-dichlorophényl)-3,4-dihydro-1-O-triéthylsilyl-1-naphtol a été étudié de manière approfondie pour ses applications dans:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie: Investigué pour son potentiel comme sonde biochimique dans l'étude des mécanismes enzymatiques et des interactions protéiques.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de matériaux de pointe et comme précurseur dans la synthèse de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme par lequel le (4S)-(3,4-dichlorophényl)-3,4-dihydro-1-O-triéthylsilyl-1-naphtol exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs et d'autres protéines, conduisant à une modulation des voies biochimiques. Les caractéristiques structurelles du composé lui permettent de se lier sélectivement à ces cibles, influençant leur activité et entraînant divers effets biologiques.
Applications De Recherche Scientifique
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The compound’s structural features allow it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
(4S)-(3,4-dichlorophényl)-3,4-dihydro-1-naphtol: Il manque la protection triéthylsilyle, ce qui conduit à une réactivité et des applications différentes.
(4S)-(3,4-dichlorophényl)-3,4-dihydro-1-O-triméthylsilyl-1-naphtol: Structure similaire mais avec un groupe triméthylsilyle, affectant ses propriétés chimiques et sa réactivité.
Unicité
La présence du groupe triéthylsilyle dans le (4S)-(3,4-dichlorophényl)-3,4-dihydro-1-O-triéthylsilyl-1-naphtol confère des effets stériques et électroniques uniques, améliorant sa stabilité et sa sélectivité dans diverses réactions. Cela en fait un composé précieux pour des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Formule moléculaire |
C22H26Cl2OSi |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
[4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy-triethylsilane |
InChI |
InChI=1S/C22H26Cl2OSi/c1-4-26(5-2,6-3)25-22-14-12-17(18-9-7-8-10-19(18)22)16-11-13-20(23)21(24)15-16/h7-11,13-15,17H,4-6,12H2,1-3H3 |
Clé InChI |
NDIGFFDTUZWVGW-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC1=CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)
![3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290773.png)
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B12290793.png)
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)


![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
